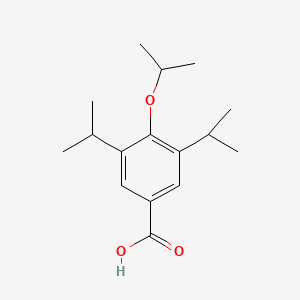
4-Isopropoxy-3,5-diisopropylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isopropoxy-3,5-diisopropylbenzoic acid is an organic compound with the molecular formula C16H24O3. It is known for its unique structure, which includes an isopropoxy group and two isopropyl groups attached to a benzoic acid core. This compound is often used as a reference standard in pharmaceutical research and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropoxy-3,5-diisopropylbenzoic acid typically involves the Friedel-Crafts alkylation reaction. One common method includes the reaction of methyl 3,5-dimethoxybenzoate with isopropanol and chlorosulfonic acid in the presence of a sulfuric acid solution. The reaction proceeds through the formation of 3,5-dimethoxybenzoic acid, which is then alkylated to produce the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-Isopropoxy-3,5-diisopropylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include quinones, alcohol derivatives, and substituted benzoic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Isopropoxy-3,5-diisopropylbenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Employed in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as an impurity standard in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of 4-Isopropoxy-3,5-diisopropylbenzoic acid involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, affecting metabolic pathways. The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3,5-Diisopropyl-4-hydroxybenzoic acid: Similar in structure but with a hydroxyl group instead of an isopropoxy group.
4-Hydroxy-3,5-diisopropylbenzoic acid: Another closely related compound with a hydroxyl group.
Uniqueness
This compound is unique due to its specific isopropoxy substitution, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research applications, particularly in the development of pharmaceuticals and advanced materials .
Properties
Molecular Formula |
C16H24O3 |
|---|---|
Molecular Weight |
264.36 g/mol |
IUPAC Name |
3,5-di(propan-2-yl)-4-propan-2-yloxybenzoic acid |
InChI |
InChI=1S/C16H24O3/c1-9(2)13-7-12(16(17)18)8-14(10(3)4)15(13)19-11(5)6/h7-11H,1-6H3,(H,17,18) |
InChI Key |
DUKKPTUBNBVVTF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1OC(C)C)C(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















